molecular formula C17H16N4O4 B11588212 4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one

Cat. No.: B11588212
M. Wt: 340.33 g/mol
InChI Key: POIOVSVYUYBYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one is a complex organic compound with a molecular formula of C17H16N4O4 and a molecular weight of 340.33 g/mol . This compound is characterized by the presence of a phthalazinone core, substituted with a nitrophenyl group and a methoxyethylamino group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Amination: The substitution of the nitro group with an amino group.

    Cyclization: Formation of the phthalazinone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one can be compared with other similar compounds, such as:

    Phthalazinone derivatives: These compounds share the phthalazinone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar reactivity but may have different applications based on their overall structure.

    Methoxyethylamino derivatives: These compounds have the methoxyethylamino group, which can influence their solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

4-[4-(2-methoxyethylamino)-3-nitrophenyl]-2H-phthalazin-1-one

InChI

InChI=1S/C17H16N4O4/c1-25-9-8-18-14-7-6-11(10-15(14)21(23)24)16-12-4-2-3-5-13(12)17(22)20-19-16/h2-7,10,18H,8-9H2,1H3,(H,20,22)

InChI Key

POIOVSVYUYBYOO-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.